Cas no 758-08-7 (2-Mercaptoacetamide)

2-Mercaptoacetamide is a sulfur-containing organic compound with the molecular formula C₂H₅NOS. It features a thiol (-SH) group and an amide (-CONH₂) functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound is particularly valued for its ability to act as a nucleophile or reducing agent in chemical reactions, enabling the formation of thioether bonds or participation in Michael additions. Its reactivity and stability under controlled conditions make it useful in peptide modification and as a building block for heterocyclic compounds. Proper handling is required due to its potential sensitivity to oxidation and moisture.
2-Mercaptoacetamide structure
2-Mercaptoacetamide structure
Product Name:2-Mercaptoacetamide
CAS No:758-08-7
MF:C2H5NOS
MW:91.132199048996
MDL:MFCD00068159
CID:566448
PubChem ID:12961
Update Time:2025-10-31

2-Mercaptoacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-mercapto-(6CI,7CI,8CI,9CI)
    • 2-sulfanylacetamide
    • 2-Mercaptoacetamide
    • 2-mercaptoacetic acid amide
    • Acetamide,2-mercapto
    • carbamoylmethanethiol
    • Mercaptoacetamide
    • mercaptoacetic acidamide
    • Thioglycolamide
    • Thioglycolamide (crude)
    • thioglycolic acid amide
    • USAF HA-3
    • DTXSID30226711
    • MS-22227
    • Acetamide, 2-mercapto-
    • UNII-512243B4TP
    • AKOS006229961
    • 758-08-7
    • GYXHHICIFZSKKZ-UHFFFAOYSA-N
    • 512243B4TP
    • Acetamide,2-mercapto-(6ci,7ci,8ci,9ci)
    • NSC524366
    • CS-0094728
    • alpha-Mercaptoacetamide
    • .alpha.-Mercaptoacetamide
    • MFCD00068159
    • 4-03-00-00624 (Beilstein Handbook Reference)
    • C2H5NOS
    • BRN 1209321
    • thiolacetamide
    • EN300-25459
    • a-Mercaptoacetamide
    • Q27260845
    • NSC-524366
    • FT-0612754
    • NSC 524366
    • DB-347187
    • G77806
    • DTXCID60149202
    • MDL: MFCD00068159
    • Inchi: 1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
    • InChI Key: GYXHHICIFZSKKZ-UHFFFAOYSA-N
    • SMILES: SCC(N)=O

Computed Properties

  • Exact Mass: 91.00920
  • Monoisotopic Mass: 91.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 5
  • Rotatable Bond Count: 1
  • Complexity: 44.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 279.3±23.0 °C at 760 mmHg
  • Flash Point: 12
  • PSA: 81.89000
  • LogP: 0.10180
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-Mercaptoacetamide Security Information

  • Signal Word:warning
  • Hazard Statement: Flammable/Toxic/Corrosive
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: 11-20/21/22
  • Safety Instruction: S16
  • Hazardous Material Identification: C F T
  • Risk Phrases:R11; R23/24/25; R34; R39/23/24/25
  • Safety Term:S16;S26;S36/37/39;S45
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

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2-Mercaptoacetamide Suppliers

Amadis Chemical Company Limited
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(CAS:758-08-7)2-Mercaptoacetamide
Order Number:A1050621
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:31
Price ($):275.0
Email:sales@amadischem.com

Additional information on 2-Mercaptoacetamide

Professional Introduction to 2-Mercaptoacetamide (CAS No. 758-08-7)

2-Mercaptoacetamide, with the chemical formula C₃H₅NO₂S and CAS number 758-08-7, is a versatile sulfhydryl-containing compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its amide and thiol functional groups, serves as a crucial intermediate in the development of various therapeutic agents and biochemical research applications.

The structural uniqueness of 2-mercaptoacetamide lies in its ability to participate in diverse chemical reactions, making it a valuable building block in organic synthesis. The presence of both the thiol (-SH) and amide (-CONH₂) groups allows for a wide range of modifications, enabling the construction of complex molecules with tailored biological activities. This dual functionality has made it a preferred choice for researchers exploring novel drug candidates and synthetic pathways.

In recent years, 2-mercaptoacetamide has been extensively studied for its potential applications in medicinal chemistry. Its derivatives have shown promise in the development of antimicrobial, anti-inflammatory, and anticancer agents. The sulfhydryl group, in particular, is known for its ability to form disulfide bonds, which are critical in stabilizing protein structures and modulating redox-sensitive signaling pathways. This property has been exploited in the design of compounds that target specific enzymatic pathways involved in disease mechanisms.

One of the most notable areas where 2-mercaptoacetamide has made significant contributions is in the field of protease inhibition. Proteases are enzymes that play pivotal roles in various physiological processes, including signal transduction, apoptosis, and infection. By designing molecules that incorporate the 2-mercaptoacetamide scaffold, researchers have been able to develop potent inhibitors targeting pathogenic enzymes. For instance, studies have demonstrated the efficacy of 2-mercaptoacetamide-based compounds in inhibiting matrix metalloproteinases (MMPs), which are overexpressed in conditions such as cancer metastasis and rheumatoid arthritis.

The pharmaceutical industry has also leveraged the versatility of 2-mercaptoacetamide in the development of radiopharmaceuticals. The thiol group can be readily radiolabeled with isotopes such as sulfur-35 or technetium-99m, facilitating diagnostic imaging and therapeutic applications. These radiolabeled derivatives have been explored for their potential in targeted cancer therapy and molecular imaging techniques, offering non-invasive methods for disease detection and monitoring.

Beyond its pharmaceutical applications, 2-mercaptoacetamide finds utility in biochemical research as a tool for studying enzyme mechanisms and protein interactions. Its ability to covalently modify biomolecules has been utilized in protein footprinting experiments and affinity chromatography techniques. Additionally, the compound's redox properties make it a valuable probe for investigating cellular oxidative stress and antioxidant defense systems.

The synthesis of 2-mercaptoacetamide-derived compounds often involves innovative synthetic strategies that highlight its adaptability as a chemical intermediate. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at the sulfur atom, expanding the structural diversity of potential derivatives. Furthermore, transition-metal-catalyzed thiourea formation reactions provide efficient routes to access more complex thiol-containing motifs.

In conclusion, 2-mercaptoacetamide (CAS No. 758-08-7) represents a cornerstone compound in modern medicinal chemistry and biochemical research. Its unique structural features and reactivity profile have enabled its use in a myriad of applications ranging from drug development to diagnostic imaging and fundamental biological studies. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this versatile compound is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:758-08-7)2-Mercaptoacetamide
A1050621
Purity:99%
Quantity:25g
Price ($):275.0
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